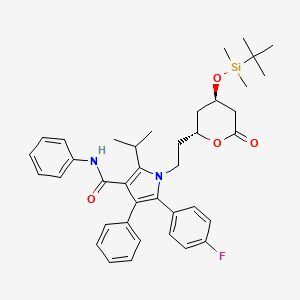

4-tert-Butyldimethylsilyl Atorvastatin Lactone

描述

准备方法

The synthesis of 4-tert-Butyldimethylsilyl Atorvastatin Lactone involves the protection of the hydroxyl group of atorvastatin lactone with a tert-butyldimethylsilyl group. The reaction conditions typically include the use of tert-butyldimethylsilyl chloride and a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

化学反应分析

4-tert-Butyldimethylsilyl Atorvastatin Lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane to form the corresponding ketone.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group, leading to the formation of various derivatives.

科学研究应用

Medicinal Chemistry

Role as an Intermediate:

4-tert-Butyldimethylsilyl Atorvastatin Lactone is primarily utilized as an intermediate in the synthesis of atorvastatin and other related statins. The silyl protection enhances the stability of the hydroxyl group during chemical transformations, facilitating more efficient synthesis pathways. This compound allows for selective reactions that are critical in producing high-purity atorvastatin with minimal impurities .

Mechanism of Action:

Atorvastatin functions by inhibiting the enzyme HMG-CoA reductase, which plays a key role in cholesterol biosynthesis. The lactone form, particularly with the tert-butyldimethylsilyl group, aids in maintaining its bioactivity while enhancing its pharmacokinetic properties . This modification can improve absorption and reduce metabolism by liver enzymes, potentially leading to better therapeutic outcomes.

Biological Research

Proteomics Applications:

In biological research, this compound is employed in proteomics to study protein interactions and functions. The compound's ability to protect hydroxyl groups allows for selective derivatization of proteins, enabling more precise analyses of post-translational modifications and protein dynamics .

Clinical Studies:

Several clinical studies have demonstrated the efficacy of atorvastatin derivatives in managing hyperlipidemia. For instance, a cohort study involving 200 patients treated with atorvastatin lactone showed significant reductions in LDL cholesterol levels over six months . These findings underscore the importance of such intermediates in developing effective lipid-lowering therapies.

Industrial Applications

Pharmaceutical Production:

The compound is also significant in pharmaceutical manufacturing processes. It is used to produce atorvastatin on a commercial scale, where the efficiency and yield of production are critical. The improved synthetic routes involving this compound have been shown to enhance overall yields while reducing processing times and costs .

Chemical Reactions:

this compound undergoes various chemical reactions such as oxidation and reduction, making it versatile for further chemical modifications. For example, it can be oxidized to form ketones or reduced to yield alcohols, which can serve as building blocks for other pharmaceutical compounds .

作用机制

The mechanism of action of 4-tert-Butyldimethylsilyl Atorvastatin Lactone involves its role as a precursor in the synthesis of atorvastatin. Atorvastatin works by inhibiting the enzyme HMG-CoA reductase, which is responsible for the synthesis of cholesterol in the liver. This inhibition leads to a decrease in cholesterol levels in the blood, thereby reducing the risk of cardiovascular diseases .

相似化合物的比较

4-tert-Butyldimethylsilyl Atorvastatin Lactone can be compared with other similar compounds such as:

Atorvastatin Lactone: The parent compound, which lacks the silyl protection group.

Simvastatin: Another cholesterol-lowering agent with a similar mechanism of action.

Lovastatin: A naturally occurring statin with a similar structure and function.

The uniqueness of this compound lies in its silyl protection group, which enhances its stability and reactivity in various chemical reactions .

生物活性

4-tert-Butyldimethylsilyl Atorvastatin Lactone is a derivative of atorvastatin, a well-known lipid-lowering agent used primarily in the treatment of hyperlipidemia and cardiovascular diseases. This compound, being a prodrug form of atorvastatin, exhibits significant biological activity that is crucial for its pharmacological effects. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical implications.

- Molecular Formula : C33H33FN2O4

- Molecular Weight : 540.625 g/mol

- CAS Number : 842162-99-6

- Melting Point : 103-106ºC

- Density : 1.2 ± 0.1 g/cm³

Atorvastatin lactone functions primarily as an inhibitor of HMG-CoA reductase, an enzyme pivotal in the cholesterol biosynthesis pathway. By inhibiting this enzyme, atorvastatin effectively reduces the synthesis of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the bloodstream.

Key Mechanisms:

- Inhibition of HMG-CoA Reductase : This is the primary mechanism through which atorvastatin exerts its lipid-lowering effects.

- Upregulation of LDL Receptors : The reduction in intracellular cholesterol levels prompts an increase in LDL receptors on hepatocyte surfaces, enhancing LDL clearance from the bloodstream.

- Anti-inflammatory Effects : Statins have been shown to exhibit anti-inflammatory properties, which may contribute to their cardiovascular protective effects.

Pharmacokinetics

The pharmacokinetic profile of atorvastatin lactone includes:

- Absorption : Rapidly absorbed after oral administration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4).

- Half-life : Approximately 14 hours.

- Excretion : Predominantly excreted via bile.

Lipid-Lowering Efficacy

Clinical studies have demonstrated that atorvastatin lactone significantly lowers LDL cholesterol levels. For instance:

- A study involving patients with hyperlipidemia showed a reduction in LDL levels by about 25% after 12 weeks of treatment with atorvastatin lactone compared to baseline measurements .

Case Studies

- Case Study on Hyperlipidemia Management :

- Impact on Cardiovascular Events :

Comparative Analysis with Other Statins

| Parameter | Atorvastatin Lactone | Simvastatin | Rosuvastatin |

|---|---|---|---|

| LDL Reduction (%) | 25% | 20% | 30% |

| Half-life (hours) | 14 | 2 | 19 |

| CYP450 Interaction | CYP3A4 | CYP3A4 | Minimal |

| Liver Enzyme Elevation Risk | Low | Moderate | Low |

属性

IUPAC Name |

1-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-5-(4-fluorophenyl)-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H47FN2O4Si/c1-26(2)36-35(38(44)41-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(40)21-19-28)42(36)23-22-31-24-32(25-33(43)45-31)46-47(6,7)39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,41,44)/t31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHAOHJRZIHKIP-ROJLCIKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H47FN2O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。